molecular formula C10H12N2O3 B2920048 (3R)-1-(4-nitrophenyl)pyrrolidin-3-ol CAS No. 181959-79-5

(3R)-1-(4-nitrophenyl)pyrrolidin-3-ol

Cat. No.: B2920048
CAS No.: 181959-79-5
M. Wt: 208.217
InChI Key: KWMXJSMRNOVCDS-SNVBAGLBSA-N
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Description

(3R)-1-(4-nitrophenyl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a nitrophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(4-nitrophenyl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Nitrophenyl Group: This step often involves nitration reactions or the use of nitrophenyl-substituted starting materials.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be optimized for industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The nitrophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like H2 (Hydrogen gas) with a catalyst (e.g., Pd/C) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents like NaOH (Sodium hydroxide) or other nucleophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Potential use in asymmetric synthesis due to its chiral nature.

Biology

    Enzyme Inhibition: Potential use as an inhibitor in biochemical studies.

    Receptor Binding Studies: Used in studies involving receptor-ligand interactions.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Agrochemicals: Potential use in the synthesis of pesticides or herbicides.

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-1-(4-nitrophenyl)pyrrolidin-3-ol would depend on its specific application. For example:

    Enzyme Inhibition: It may act by binding to the active site of an enzyme, thereby inhibiting its activity.

    Receptor Binding: It may interact with specific receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-(4-nitrophenyl)pyrrolidine: Lacks the hydroxyl group.

    (3R)-1-(4-aminophenyl)pyrrolidin-3-ol: Has an amino group instead of a nitro group.

    (3R)-1-(4-nitrophenyl)pyrrolidin-2-ol: Hydroxyl group is at a different position on the pyrrolidine ring.

Uniqueness

    Chirality: The specific (3R) configuration may impart unique biological activity.

    Functional Groups: The combination of nitro and hydroxyl groups may offer unique reactivity and interaction with biological targets.

Properties

IUPAC Name

(3R)-1-(4-nitrophenyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10-5-6-11(7-10)8-1-3-9(4-2-8)12(14)15/h1-4,10,13H,5-7H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMXJSMRNOVCDS-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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